molecular formula C16H22N2O5S B464171 Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate CAS No. 315670-03-2

Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate

Cat. No.: B464171
CAS No.: 315670-03-2
M. Wt: 354.4g/mol
InChI Key: PVGMHTSCZIEKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate is a complex organic compound with the molecular formula C₁₆H₂₂N₂O₅S It is characterized by the presence of a piperidinylsulfonyl group attached to a phenyl ring, which is further connected to an amino group and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-(1-piperidinylsulfonyl)aniline with methyl 4-chloro-4-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent extraction, recrystallization, and chromatography are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate exerts its effects involves interaction with specific molecular targets. The piperidinylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}pentanoate
  • Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}hexanoate

Uniqueness

Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 4-oxo-4-(4-piperidin-1-ylsulfonylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-23-16(20)10-9-15(19)17-13-5-7-14(8-6-13)24(21,22)18-11-3-2-4-12-18/h5-8H,2-4,9-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGMHTSCZIEKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.